
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride
Übersicht
Beschreibung
“(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride” is a chemical compound with the CAS number 1645351-22-9 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13ClN2OS . The molecular weight is 208.71 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.71 . Unfortunately, other specific properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One of the primary scientific research applications of compounds similar to (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride involves their synthesis and involvement in chemical reactions. For example, the synthesis of 3-Benzyl-1,3-thiazolidines through [2 + 3]-Cycloaddition of Sonochemically Generated Azomethine Ylides with Thiocarbonyl Compounds showcases the utility of thiazole derivatives in cycloaddition reactions, leading to the formation of spirocyclic 1,3-thiazolidines (Gebert, Linden, Mlostoń, & Heimgartner, 2003). Such reactions are foundational in medicinal chemistry and material science, providing pathways to novel compounds with potential applications in various domains.
Coordination Chemistry and Catalysis
Compounds related to this compound also find applications in coordination chemistry and as ligands in catalytic processes. For instance, Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized, which include derivatives of thiazole-containing ligands. These complexes have been studied for their molecular structures, vibrational frequencies, and potential as anticancer compounds, showcasing the versatility of thiazole derivatives in forming complex metal ions with potential therapeutic applications (Ghani & Mansour, 2011).
Biological Activities
Further, the biological activities of thiazole derivatives have been extensively explored. For instance, the synthesis, characterization, and study of biological activity of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles indicate that thiazole derivatives can exhibit significant biological activities, including antimicrobial properties. This highlights the potential of thiazole-containing compounds in developing new therapeutic agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Material Science and Polymer Modification
In material science, thiazole derivatives contribute to the functional modification of polymers. An example includes the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including thiazole derivatives. These modifications enhance the thermal stability and biological activity of the polymers, indicating the role of thiazole derivatives in the development of advanced materials with potential medical applications (Aly & El-Mohdy, 2015).
Anticancer and Antimicrobial Properties
The design, synthesis, and evaluation of anticancer properties of thiazole derivatives, such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, demonstrate the potential of these compounds in cancer therapy. These derivatives exhibit good to moderate activity against various human cancer cell lines, further underscoring the importance of thiazole derivatives in medicinal chemistry (Yakantham, Sreenivasulu, & Raju, 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-10-3-2-8-4-7-5-9-6-11-7;/h5-6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAUIGEBQSARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


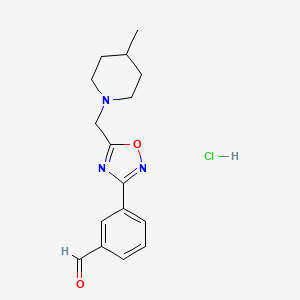
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
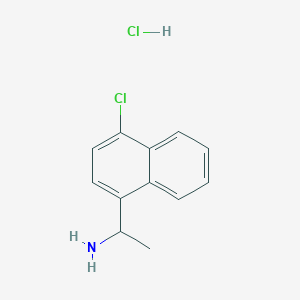

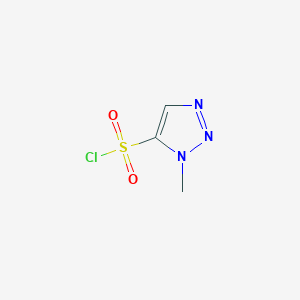
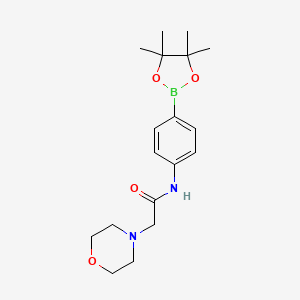
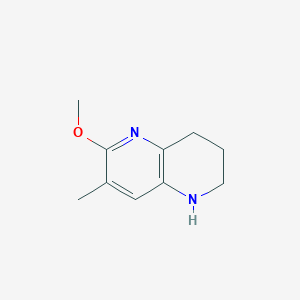
![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)





